
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylprop-2-en-1-amine with an alkyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50°C to 70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, the reaction with sodium hydroxide yields the corresponding alcohol, while the reaction with potassium cyanide produces the nitrile derivative .
Wissenschaftliche Forschungsanwendungen
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide involves its interaction with cellular membranes. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on the membrane, disrupting its integrity and leading to cell lysis . This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N-propylprop-2-en-1-aminium iodide: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
N,N,2-Trimethyl-N-ethylprop-2-en-1-aminium iodide:
Uniqueness
N,N,2-Trimethyl-N-propylprop-2-en-1-aminium iodide is unique due to its specific combination of alkyl groups, which confer distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
61307-95-7 |
|---|---|
Molekularformel |
C9H20IN |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
dimethyl-(2-methylprop-2-enyl)-propylazanium;iodide |
InChI |
InChI=1S/C9H20N.HI/c1-6-7-10(4,5)8-9(2)3;/h2,6-8H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SZVLXGVPIQJIOW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+](C)(C)CC(=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
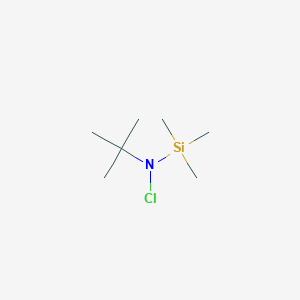
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
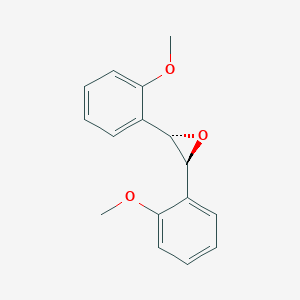

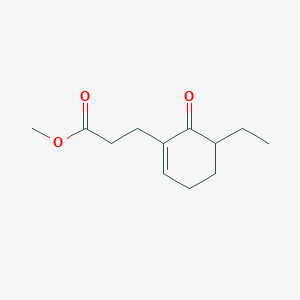
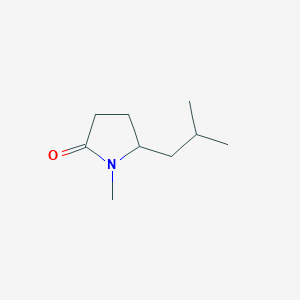

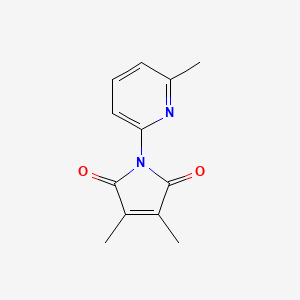
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
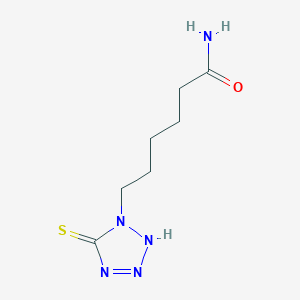

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

